molecular formula C9H12N4 B2656502 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 111601-38-8

2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2656502
CAS No.: 111601-38-8
M. Wt: 176.223
InChI Key: ABYSHPMNLZCWGY-UHFFFAOYSA-N
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Description

2,5,6-Trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a high-purity chemical intermediate designed for research and development in medicinal chemistry and infectious disease. This compound features the privileged pyrrolo[2,3-d]pyrimidine scaffold, which is recognized for its significant potential in pharmaceutical development, particularly as a core structure in designing bumped kinase inhibitors (BKIs) for anti-parasitic applications . Researchers will find this compound valuable for targeting calcium-dependent protein kinases (CDPKs) in Plasmodium falciparum, the parasite responsible for malaria . These kinases, including PfCDPK4 and PfCDPK1, are essential for parasite development, motility, and transmission, and they present a promising target for transmission-blocking drugs due to their unique structural features that allow for selective inhibitor design . The methyl substitutions at the 2, 5, and 6 positions of the pyrrolo[2,3-d]pyrimidine core contribute to the molecular properties that enable interaction with the target kinases' ATP-binding sites. This compound is supplied exclusively for research applications and is an essential building block for synthesizing more complex analogues for biological evaluation. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-4-5(2)11-9-7(4)8(10)12-6(3)13-9/h1-3H3,(H3,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYSHPMNLZCWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=NC(=NC(=C12)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step processes. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents to ensure scalability and economic viability.

Scientific Research Applications

Antitubercular Activity

Research indicates that derivatives of 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine have been synthesized to evaluate their efficacy as antitubercular agents. A library of thirty derivatives was created with variations in aromatic and alkyl substitutions at the C-4 position of the 7-deazapurine ring. The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis was determined using standard broth microdilution methods. Initial findings suggest that some derivatives exhibit promising activity against this pathogen, making them candidates for further development in tuberculosis treatment .

Kinase Inhibition

The compound has shown potential as an inhibitor of Janus Kinase 3 (JAK3), which plays a significant role in several autoimmune diseases and cancers. The inhibition of JAK3 suggests therapeutic applications for conditions such as rheumatoid arthritis and lupus. The ability of this compound to cross biological membranes enhances its bioavailability, making it a viable candidate for drug formulation .

Case Study: Synthesis and Evaluation of Derivatives

In a recent study, researchers synthesized multiple derivatives of this compound to assess their biological activities. The synthesis involved three key steps:

  • Formation of the pyrrolo[2,3-d]pyrimidine core.
  • Introduction of various substituents at the C-4 position.
  • Evaluation of biological activity through in vitro assays.

The results indicated that certain derivatives had significantly lower MIC values against Mycobacterium tuberculosis, indicating enhanced antitubercular properties compared to the parent compound .

Summary Table of Biological Activities

Activity Target Findings
AntitubercularMycobacterium tuberculosisPromising activity with low MIC values
JAK3 InhibitionAutoimmune diseasesPotential therapeutic application for rheumatoid arthritis
Cell Toxicity AssessmentVarious cell linesEvaluated using MTT assay; some derivatives showed low toxicity

Mechanism of Action

The mechanism of action of 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Methyl vs. Bulky Groups : The trimethyl substitution in the target compound balances lipophilicity and steric effects, whereas bulkier groups (e.g., benzyl in ) reduce solubility but may improve target binding through π-π interactions.
  • Heterocyclic Moieties : The furan-containing derivative demonstrates how oxygen-rich substituents can enhance aqueous solubility, a trade-off against the target compound’s methyl-driven hydrophobicity.

Kinase Inhibition

  • N-Phenyl Derivatives: N4-Phenyl-substituted analogs (e.g., compound 12f in ) inhibit NF-κB inducing kinase (NIK) with IC50 values in the nanomolar range. The trimethyl variant’s substitutions may similarly enhance kinase selectivity by optimizing hydrophobic pocket interactions.
  • Antitumor Activity : Compounds like N-(4-methoxyphenyl)-N,2-dimethyl analogs inhibit tubulin polymerization (GI50 ~10–50 nM). The target compound’s methyl groups could stabilize similar interactions but require empirical validation.

Resistance Profile

Trimethyl substitution may mitigate resistance mechanisms (e.g., P-glycoprotein efflux or βIII-tubulin overexpression) observed in other pyrrolopyrimidines , though this remains speculative without direct data.

Biological Activity

Overview

2,5,6-Trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrrolopyrimidine family. Its unique structure, characterized by a fused pyrrolo and pyrimidine ring with three methyl groups at positions 2, 5, and 6, contributes to its distinct biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and anticancer agent.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC9H12N4
Molecular Weight176.22 g/mol
CAS Number111601-38-8

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various kinases involved in cellular signaling pathways. This inhibition can lead to significant biological effects such as cell cycle arrest and apoptosis.
  • Cellular Pathways : By targeting kinases, the compound modulates key signaling pathways that regulate cell proliferation and survival.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HCT1161.1Induces apoptosis
MCF-73.3Cell cycle arrest at SubG1/G1 phase
HepG2Not specifiedUpregulates pro-apoptotic proteins

In a study by Kumar et al., the compound showed significant cytotoxicity against HCT116 and MCF-7 cell lines with IC50 values of 1.1 µM and 3.3 µM respectively. These findings suggest that the compound may act by inducing apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

Enzyme Inhibition Studies

The compound has also been evaluated for its potential as an enzyme inhibitor:

Enzyme TargetInhibition TypeIC50 (µM)
Aurora-A kinaseCompetitive0.067
CDK2Non-competitive25

These results indicate that the compound can effectively inhibit key kinases involved in cancer progression and may serve as a lead compound for further drug development.

Case Studies

Several studies have explored the biological activity of related compounds within the pyrrolopyrimidine class:

  • Study on Pyrazolo Derivatives : A recent study highlighted that modifications at specific positions on pyrrolopyrimidine derivatives can enhance their anticancer activity. For instance, compounds that include methyl sulphonyl rings exhibited increased cytotoxicity against K562 cells with over 69% inhibition observed .
  • Kinase Inhibition : Another investigation focused on the synthesis of new derivatives based on this scaffold demonstrated significant inhibition against various kinases such as CDK5 and GSK3β, suggesting a broader therapeutic potential for these compounds in treating malignancies .

Q & A

Q. What are the optimal synthetic routes for 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation of substituted aldehydes with diaminopyrimidinones, followed by Boc protection and purification. For example, describes a route using ω-substituted aldehydes and 2,6-diaminopyrimidin-4-one, with Boc protection to stabilize intermediates. Key steps include:

  • Aldehyde condensation : Optimize stoichiometry (e.g., 1:1.2 aldehyde-to-diamine ratio) and solvent (e.g., DMF at 80°C) to minimize side products.
  • Boc protection : Use tert-butoxycarbonyl (Boc) groups to protect amine functionalities, improving solubility for subsequent reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate pure products.

Yield optimization : Adjust reaction time (e.g., 12–24 hours for condensation) and temperature (60–100°C) to balance reactivity and decomposition risks.

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks based on substituent effects. For example, methyl groups at positions 2,5,6 will show distinct singlet resonances (δ 2.2–2.5 ppm for CH3). Aromatic protons in the pyrrolopyrimidine core resonate between δ 6.5–8.5 ppm, with splitting patterns indicating substitution .
  • HRMS : Validate molecular weight (e.g., C10H13N5 for the base structure) with <2 ppm error. Use electrospray ionization (ESI) in positive mode for accurate mass determination .
  • Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguities in crowded spectral regions .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral or crystallographic data for substituted pyrrolo[2,3-d]pyrimidines?

Methodological Answer: Contradictions often arise from:

  • Tautomerism : The 7H-pyrrolo[2,3-d]pyrimidine core can exhibit keto-enol tautomerism, altering NMR and X-ray diffraction patterns. Use variable-temperature NMR or deuterated solvents (e.g., DMSO-d6) to stabilize dominant tautomers .
  • Crystallographic disorder : For X-ray structures, refine models using software like SHELXL and apply restraints to account for partial occupancy of substituents .
  • Dynamic effects : Perform NOESY or ROESY experiments to assess spatial proximity of methyl groups and validate proposed conformations .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in kinase inhibition?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR2). Focus on hydrogen bonding between the 4-amine group and kinase hinge regions .
  • In vitro assays : Test inhibitory activity against purified kinases (IC50 determination via fluorescence polarization). Compare methyl-substituted analogs to assess steric effects on binding .
  • Substituent variation : Synthesize derivatives with modified methyl groups (e.g., ethyl, isopropyl) to evaluate bulk tolerance. demonstrates that substituents at position 5 significantly alter activity .

Q. How can metabolic stability and toxicity be evaluated for preclinical development?

Methodological Answer:

  • Microsomal assays : Incubate the compound with liver microsomes (human/rodent) to measure half-life (t1/2) and identify major metabolites via LC-MS/MS .
  • CYP inhibition screening : Test against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to assess drug-drug interaction risks .
  • In vivo toxicity : Conduct acute toxicity studies in rodents (OECD 423 guidelines), monitoring weight loss, organ histopathology, and hematological parameters .

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